Cys-mcMMAD

ADC Payload Optimization Auristatin Derivatives Intellectual Property

Cys-mcMMAD addresses the critical need for homogeneous, site-specific ADC payloads by enabling cysteine conjugation of the potent MMAD warhead. This ensures a defined drug-to-antibody ratio (DAR) and batch-to-batch consistency, overcoming the heterogeneity of native disulfide conjugates. • MMAD warhead: preferred dolastatin derivative in ADC patents (WO2013068874A1). • Validated in vivo stability: ≥50% DAR retention at 1-2 weeks in non-human primates. • Uniform DAR reduces lot-to-lot variability, supporting reproducible preclinical efficacy studies.

Molecular Formula C54H84N8O11S2
Molecular Weight 1085.42
Cat. No. B1191616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-mcMMAD
Molecular FormulaC54H84N8O11S2
Molecular Weight1085.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys-mcMMAD ADC Payload: Key Procurement Specifications and Scientific Baseline


Cys-mcMMAD is a cysteine-linked maleimidocaproyl (mc) antibody-drug conjugate (ADC) payload featuring the potent antimitotic agent Monomethyl Auristatin D (MMAD) . As a drug-linker conjugate, it is specifically designed for site-specific conjugation to engineered cysteine residues on monoclonal antibodies, enabling precise control over drug-to-antibody ratio (DAR) and homogeneity of the final ADC product . The compound has a molecular formula of C54H84N8O11S2 and a molecular weight of 1085.42 g/mol .

Why Cys-mcMMAD Cannot Be Substituted with Generic Auristatin Linker-Payloads


Direct substitution of Cys-mcMMAD with other auristatin-based linker-payloads such as mc-MMAE or mc-MMAF is not scientifically valid due to fundamental differences in payload potency, linker chemistry, and conjugation site specificity. Cys-mcMMAD incorporates the MMAD warhead, which is specified as the preferred dolastatin derivative in key ADC patent literature, indicating a deliberate selection based on optimized antimitotic activity [1]. Furthermore, the cysteine-reactive maleimidocaproyl linker is optimized for site-specific conjugation, yielding ADCs with a defined drug-to-antibody ratio (DAR) and improved homogeneity compared to ADCs prepared via native interchain disulfide reduction . These differences in molecular design translate to distinct pharmacokinetic profiles and therapeutic windows that cannot be replicated by alternative linker-payload combinations.

Cys-mcMMAD Comparative Evidence: Quantitative Differentiation for ADC Development


Payload Selection: MMAD as the Preferred Dolastatin Derivative in ADC Patents

In the foundational patent WO2013068874A1 covering anti-5T4 antibody-drug conjugates, MMAD (monomethyl auristatin D) is explicitly designated as 'the preferred dolastatin derivative or analog' among a list that includes MMAE, MMAF, and other auristatins [1]. This designation reflects a deliberate selection based on optimized properties for ADC applications and provides a clear intellectual property-based rationale for prioritizing Cys-mcMMAD over mc-MMAE or mc-MMAF conjugates in 5T4-targeting ADC programs.

ADC Payload Optimization Auristatin Derivatives Intellectual Property

Conjugation Chemistry: Site-Specific Cysteine Conjugation vs. Native Disulfide Reduction

Cys-mcMMAD is specifically optimized for conjugation to engineered cysteine residues on antibodies, enabling site-specific attachment with a defined drug-to-antibody ratio (DAR) . This approach contrasts with traditional conjugation via native interchain disulfide reduction, which produces heterogeneous ADC mixtures with variable DAR. Comparative studies have demonstrated that site-specific, unnatural-amino-acid-based ADCs exhibit increased in vitro cytotoxicity compared to ADCs prepared by cysteine alkylation following native interchain disulfide reduction .

Site-Specific Conjugation ADC Homogeneity DAR Control

Molecular Identity: Cys-mcMMAD vs. Mc-MMAD Structural Distinction

Cys-mcMMAD (C54H84N8O11S2, MW 1085.42) is structurally distinct from the closely related Mc-MMAD (C51H77N7O9S, MW 964.26) . The difference in molecular formula reflects the presence of the cysteine residue in Cys-mcMMAD, which is essential for site-specific conjugation to engineered cysteine residues on antibodies. This structural distinction has direct implications for conjugation efficiency and final ADC properties.

Linker-Payload Chemistry Molecular Characterization Quality Control

In Vivo Stability: DAR Retention in Cynomolgus Monkeys

Evaluation of drug-antibody ratio (DAR) in cynomolgus monkeys following administration of an ADC incorporating the Cys-mcMMAD linker-payload at 3 mg/kg demonstrated that at least half of the payload remained conjugated to the antibody 1 to 2 weeks after intravenous dosing . This level of in vivo stability is critical for maintaining therapeutic exposure while minimizing premature payload release and associated systemic toxicity.

ADC Pharmacokinetics In Vivo Stability Preclinical Development

Cys-mcMMAD: Optimal Research and Industrial Application Scenarios


Development of Site-Specific Anti-5T4 ADCs

Cys-mcMMAD is the optimal linker-payload choice for developing site-specific ADCs targeting the 5T4 oncofetal antigen. The WO2013068874A1 patent specifically designates MMAD as the 'preferred dolastatin derivative' for anti-5T4 antibody conjugates, and the cysteine-reactive linker enables homogeneous DAR-controlled conjugation [1]. This combination supports the generation of ADCs with predictable potency and reduced heterogeneity for preclinical evaluation of 5T4-expressing solid tumors including colorectal, ovarian, and gastric cancers .

Construction of Homogeneous ADCs via Engineered Cysteine Conjugation

For ADC programs requiring precise control over drug loading and batch-to-batch consistency, Cys-mcMMAD provides a validated linker-payload platform for site-specific conjugation to engineered cysteine residues. This approach yields ADCs with defined DAR and improved in vitro cytotoxicity compared to heterogeneous ADCs prepared via native disulfide reduction [1]. The methodology is particularly valuable for translational research where reproducible ADC performance is critical for meaningful in vivo efficacy and toxicity comparisons.

Comparative Auristatin Payload Screening in ADC Discovery

Cys-mcMMAD serves as an essential comparator tool in systematic evaluations of auristatin-based ADC payloads. When benchmarking novel linker-payload combinations or optimizing conjugation chemistry, Cys-mcMMAD provides a reference point with well-characterized properties: the MMAD warhead designated as the preferred dolastatin derivative [1], site-specific cysteine conjugation capability , and demonstrated in vivo stability with ≥50% DAR retention at 1-2 weeks in non-human primates . Its distinct molecular structure (C54H84N8O11S2, MW 1085.42) further ensures accurate identification and quality control in comparative studies .

Preclinical ADC Programs Requiring Extended Systemic Exposure

For ADC candidates where sustained payload retention is critical for therapeutic efficacy, Cys-mcMMAD offers validated in vivo stability. Pharmacokinetic evaluation in cynomolgus monkeys demonstrated that at least half of the conjugated payload remains attached to the antibody 1 to 2 weeks following intravenous administration at 3 mg/kg [1]. This stability profile supports its use in ADC programs targeting indications where prolonged systemic exposure is required to achieve optimal antitumor activity while minimizing premature payload release and off-target toxicity.

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